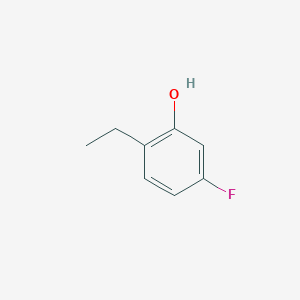

2-Ethyl-5-fluorophenol

Description

Contextualization within Fluorinated Phenolic Compounds

Fluorinated phenolic compounds represent a critical class of molecules in organic chemistry, primarily due to the unique properties imparted by the fluorine atom. The introduction of fluorine into a phenolic structure can significantly alter the molecule's physicochemical characteristics. chinesechemsoc.org Fluorine's high electronegativity and relatively small size compared to other halogens allow it to modulate properties such as acidity, lipophilicity, metabolic stability, and binding affinity without drastically changing the molecular size. chinesechemsoc.orgtcichemicals.com This makes fluorinated phenols, including 2-Ethyl-5-fluorophenol, valuable building blocks in the synthesis of more complex molecules with tailored properties. tandfonline.com The strategic placement of a fluorine atom, as seen in this compound, can lead to enhanced biological activity and improved pharmacokinetic profiles in medicinal chemistry. numberanalytics.com

Significance in Organic Chemistry and Allied Disciplines

The significance of this compound extends across several scientific disciplines, most notably in medicinal chemistry and drug discovery. Fluorinated compounds are integral to the development of pharmaceuticals, with a significant percentage of new drugs containing fluorine. chinesechemsoc.org The presence of the fluorine atom in this compound can block metabolically susceptible sites, thereby increasing the metabolic stability of drug candidates. chinesechemsoc.org

Research has indicated that 5-Ethyl-2-fluorophenol is a metabolite of the drug 5-ethyl-2,4-dioxohexahydropyrimidine and has demonstrated anti-inflammatory and antioxidant properties. biosynth.com This highlights its potential as a pharmacologically active agent or a precursor for the development of new therapeutic agents. biosynth.com Its structural features make it a valuable intermediate in the synthesis of complex organic molecules, including potential kinase inhibitors and other biologically active compounds. The ethyl group on the phenol (B47542) ring can occupy lipophilic pockets in enzyme active sites, potentially enhancing binding affinity and selectivity.

Overview of Current Research Trends and Future Directions

Current research involving fluorinated phenols is focused on the development of novel and more efficient fluorination techniques, including late-stage fluorination which allows for the introduction of fluorine at a later step in a synthetic sequence. tandfonline.com There is a growing trend towards the use of fluorinated building blocks, like this compound, for the synthesis of new materials and pharmaceuticals. tandfonline.com

The future of organofluorine chemistry is bright, with ongoing efforts to explore new applications in materials science, such as the development of advanced fluoropolymers. numberanalytics.com In medicinal chemistry, the focus is on designing more selective and potent drugs by leveraging the unique properties of fluorine. numberanalytics.com Future research on this compound will likely involve a deeper investigation into its biological activities, the development of more efficient and scalable synthetic routes, and its application as a key intermediate in the synthesis of novel functional molecules. The exploration of its potential in areas such as agrochemicals and organic electronics also presents exciting future directions. chinesechemsoc.orgtcichemicals.com

Detailed Research Findings

While dedicated studies focusing solely on this compound are not abundant, its synthesis and properties are often detailed in the context of larger research projects. For instance, in the development of pan-Janus Kinase (JAK) inhibitors, a structurally related compound, 4-bromo-5-ethyl-2-fluorophenol, was synthesized as a key intermediate. The synthesis involved the bromination of 5-ethyl-2-fluorophenol, indicating a potential pathway to functionalize this core structure.

Furthermore, research has identified 5-Ethyl-2-fluorophenol as a metabolite of the drug 5-ethyl-2,4-dioxohexahydropyrimidine. biosynth.com This finding is significant as it points towards the compound's biological relevance and potential for exhibiting inherent pharmacological effects, such as the observed anti-inflammatory and antioxidant properties. biosynth.com

Below are some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C8H9FO |

| Molecular Weight | 140.15 g/mol |

| CAS Number | 1147351-77-6 |

| Appearance | Inquire |

| Purity | 95+% |

| Storage | 4°C, stored under nitrogen |

| SMILES | FC1=C(O)C=C(CC)C=C1 |

Data sourced from ChemScene. chemscene.com

Structure

3D Structure

Properties

CAS No. |

1147351-77-6 |

|---|---|

Molecular Formula |

C8H9FO |

Molecular Weight |

140.15 g/mol |

IUPAC Name |

2-ethyl-5-fluorophenol |

InChI |

InChI=1S/C8H9FO/c1-2-6-3-4-7(9)5-8(6)10/h3-5,10H,2H2,1H3 |

InChI Key |

OELSRILEABAUDK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Ethyl 5 Fluorophenol

Established Synthetic Routes for 2-Ethyl-5-fluorophenol and its Structural Analogs

The synthesis of this compound and its analogs can be achieved through several well-established chemical transformations. These routes often involve the strategic modification of phenol (B47542) or benzene (B151609) derivatives through alkylation, halogenation, and the manipulation of nitrogen-containing functional groups.

Alkylation Strategies for Phenol Derivatization

The introduction of an ethyl group onto a phenol ring is a key step in the synthesis of this compound. Friedel-Crafts alkylation and its variations are common methods for this transformation. The alkylation of a pre-existing fluorophenol is a direct approach. For instance, the alkylation of 3-fluorophenol (B1196323) with an ethylating agent (e.g., ethyl bromide) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can introduce the ethyl group. The hydroxyl group is a strong ortho-, para-director, and in 3-fluorophenol, the position ortho to the hydroxyl and meta to the fluorine (position 2) is sterically and electronically favored for alkylation.

Alternatively, a Williamson ether synthesis followed by a rearrangement can be employed. Phenol alkylation can be performed under basic conditions. sciforum.net For example, reacting a phenolate (B1203915) with an alkylating agent like methyl iodide in the presence of a base such as TMGN (bis-1,1,8,8-(tetramethylguanidino)naphthalene) has been studied kinetically. sciforum.net The use of quaternary ammonium (B1175870) salts as alkylating agents for phenols has also been demonstrated. chem-soc.si

A synergistic iron/TFA-catalyzed tert-butylation of phenols using di-tert-butyl peroxide has been reported, suggesting that similar catalytic systems could be adapted for ethylation. rsc.orgchemrxiv.org In one study, 2-ethylphenol (B104991) was successfully alkylated, indicating the feasibility of introducing alkyl groups to substituted phenols. rsc.orgchemrxiv.org A general approach could involve the alkylation of 3-fluorophenol to yield this compound.

| Phenol Substrate | Alkylating Agent | Catalyst/Base | Key Observation | Reference |

|---|---|---|---|---|

| 2-fluorophenol (B130384) | sec-butyl chloride | Potassium carbonate | Alkylation occurs to form 5-sec-butyl-2-fluorophenol. | |

| 2-ethylphenol | Di-tert-butyl peroxide | FeCl₃/HCl | Alkylation is achieved, though higher catalyst loadings may be needed. | rsc.orgchemrxiv.org |

| Substituted phenols | Methyl iodide | TMGN | Kinetics follow a second-order rate law. | sciforum.net |

Directed Halogenation and Fluorination Approaches

Direct fluorination of an aromatic ring is a challenging but important transformation. The synthesis of this compound can be envisioned by the fluorination of 2-ethylphenol. The hydroxyl and ethyl groups are ortho-, para-directing. In 2-ethylphenol, the positions ortho and para to the hydroxyl group are activated. Fluorination at the para position (position 5) would yield the desired product. Electrophilic fluorinating agents like Selectfluor® are commonly used for such reactions. oup.com

The direct fluorination of organic compounds using elemental fluorine, often diluted with an inert gas, is another approach, though it can be less selective. google.com A process for fluorinating aromatic compounds with meta-directing groups in a medium of hydrogen fluoride (B91410) and sulfuric acid has also been described. google.com

A palladium-catalyzed C-H halogenation reaction has been reported for a variety of functionalized aromatic rings with nitrogen-directing groups, using simple alkali halides as the halogen source. researchgate.net While not directly applicable to phenols without a directing group, this highlights the principle of directed halogenation.

| Reagent Type | Example | Application | Reference |

|---|---|---|---|

| Electrophilic Fluorinating Agent | Selectfluor® (F-TEDA-BF₄) | Direct fluorination of activated aromatic rings. | oup.com |

| Elemental Halogen | Fluorine (F₂) | Direct fluorination, often requires dilution and careful temperature control. | google.com |

| Halogen Source for Catalytic Halogenation | Alkali Halides (e.g., LiCl, NaBr, KI) | Used in palladium-catalyzed C-H halogenation with a directing group. | researchgate.net |

Nitro Group Reduction and Amine Introduction

The reduction of a nitro group to an amine is a fundamental transformation in aromatic chemistry and provides a versatile handle for further functionalization. acs.orgunimi.it A synthetic route to this compound could begin with the nitration of a suitable precursor, such as 4-ethylphenol. Nitration would likely occur at the position ortho to the hydroxyl group, yielding 4-ethyl-2-nitrophenol. Subsequent reduction of the nitro group would produce 2-amino-4-ethylphenol. This amine could then be converted to a fluorine atom via the Balz-Schiemann reaction, which involves diazotization with nitrous acid followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt.

Alternatively, starting with 5-fluoro-2-nitrophenol, one could introduce the ethyl group, followed by reduction of the nitro group. A variety of reducing agents can be used for the conversion of nitroarenes to anilines, including catalytic hydrogenation (e.g., H₂/Pd), or metal/acid systems (e.g., Fe/HCl). acs.orgmdpi.comresearchgate.net The use of hydroiodic acid (HI) has also been reported as a convenient method for this reduction. mdpi.comresearchgate.net

The choice of the synthetic sequence is crucial. For instance, in the synthesis of m-bromoaniline from benzene, nitration must precede bromination because the nitro group is a meta-director, while the amine is an ortho-, para-director. libretexts.org A similar strategic consideration would apply to the synthesis of this compound.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orgorganic-chemistry.orgmdpi.comuwindsor.ca This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.org

To synthesize this compound, a Suzuki coupling could be envisioned in several ways:

Coupling of 5-fluoro-2-hydroxyphenylboronic acid with an ethyl halide (or triflate).

Coupling of 2-ethyl-5-hydroxyphenylboronic acid with a fluorinating agent.

Coupling of a dihalide precursor, such as 2-bromo-5-fluorophenol, with an ethylboronic acid. This is a very plausible route.

The key advantages of the Suzuki coupling include mild reaction conditions and tolerance of a wide variety of functional groups. uwindsor.ca Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often employed to achieve high yields. libretexts.org The synthesis of flurbiprofen, a biaryl compound, has been achieved using a Suzuki reaction catalyzed by palladium on charcoal in water, highlighting the reaction's utility and potential for environmentally friendly conditions. units.it

| Component | Function | Examples | Reference |

|---|---|---|---|

| Organoboron Compound | Source of the organic group to be coupled. | Arylboronic acids, arylboronic esters, potassium trifluoroborates. | organic-chemistry.org |

| Organohalide/Triflate | The other coupling partner. | Aryl bromides, iodides, chlorides, and triflates. | libretexts.org |

| Palladium Catalyst | Catalyzes the coupling reaction. | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C. | libretexts.orgunits.it |

| Base | Activates the organoboron compound. | Na₂CO₃, K₃PO₄, KF. | organic-chemistry.orgunits.it |

Development of Novel Synthetic Approaches and Methodological Advancements

Recent years have seen significant progress in the development of more efficient and direct methods for the synthesis of fluorinated aromatic compounds. These advancements often rely on novel catalytic systems that can activate otherwise inert C-H bonds.

Process Optimization for Industrial Scale Synthesis

The industrial production of this compound and related fluorinated phenols necessitates rigorous process optimization to ensure high yield, purity, cost-efficiency, and safety. A common synthetic route involves the alkylation of a corresponding fluorophenol, such as the reaction of 2-fluorophenol with an ethylating agent. Another approach for related structures, like 1-nitro-2-ethyl-4-fluorobenzene, has moved away from traditional methods involving expensive catalysts and potentially hazardous reagents due to difficulties in purification and scalability. google.com

Key optimization strategies for large-scale synthesis focus on several parameters:

Catalyst Selection: The choice of catalyst is critical. For fluorination steps in related syntheses, palladium complexes are often used, but their high cost is a significant drawback for industrial applications. google.comgoogle.com Research into more cost-effective and recyclable catalysts, such as ion-exchange sulfonic acid resins for alkylation steps, presents a cleaner alternative to mineral acids like H₂SO₄, which generate substantial waste during neutralization. beilstein-journals.org

Reaction Conditions: Temperature, pressure, and solvent are fine-tuned to maximize yield and minimize side-product formation. For instance, the alkylation of 2-fluorophenol to produce similar compounds often occurs under reflux conditions with a base like potassium carbonate. Industrial settings may employ continuous flow reactors, which offer superior control over reaction parameters and can lead to improved yields and efficiency compared to batch processes.

Raw Material Cost and Availability: The economic viability of a synthetic route is paramount. Routes that utilize readily available and less expensive starting materials are favored. For example, a method for synthesizing 1-nitro-2-ethyl-4-fluorobenzene was specifically developed to reduce raw material costs and improve process safety for industrial production. google.com

Process Safety: Industrial synthesis must address potential hazards. For example, some coupling reactions have significant heat release, posing a risk that requires specialized equipment and highly trained personnel. google.com Developing routes that operate under milder conditions with more stable intermediates is a key goal of process optimization. google.com

The table below summarizes key parameters considered for process optimization in the synthesis of substituted phenols.

| Parameter | Traditional Approach | Optimized Industrial Approach | Rationale for Optimization |

| Catalyst | Homogeneous catalysts (e.g., Pd complexes), Mineral acids (H₂SO₄) google.combeilstein-journals.org | Heterogeneous catalysts, Recyclable resins (e.g., ion-exchange) beilstein-journals.org | Reduces cost, simplifies purification, minimizes waste. beilstein-journals.org |

| Reaction Vessel | Batch reactors | Continuous flow reactors | Better control of temperature and reaction time, improved yield and safety. |

| Reagents | Expensive and/or hazardous reagents google.com | Cost-effective and safer raw materials google.com | Improves economic viability and process safety. google.com |

| Waste Management | Large volumes of aqueous waste from neutralization beilstein-journals.org | Waste-free processes, solvent recycling beilstein-journals.org | Reduces environmental impact and disposal costs. beilstein-journals.org |

Green Chemistry Principles in the Synthesis of Fluorinated Phenols

The synthesis of fluorinated phenols is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve sustainability. dovepress.com These principles are applied to various stages of synthesis, from the choice of reagents and solvents to the energy efficiency of the process.

Recent advances in green fluorine chemistry offer alternatives to traditional methods that often rely on harsh conditions or hazardous materials. dovepress.comdur.ac.uk Key green approaches applicable to the synthesis of compounds like this compound include:

Use of Greener Reagents: Traditional fluorination can involve toxic reagents. Newer methods focus on alternatives, such as the use of sulfuryl fluoride for the borylation of phenols in an efficient one-pot process. rsc.org Solid reagents like a CaC₂/KF mixture have been developed for the vinylation of phenols, avoiding the need for strong bases and high temperatures. rsc.org

Catalytic Innovations: Nickel-mediated oxidative fluorination has been developed as a practical, one-step method to access fluorinated arenes from aqueous fluoride sources, proceeding rapidly even at room temperature. dovepress.com

Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and environmentally benign route. For example, the microorganism Rhodococcus opacus 1cp can hydroxylate monofluorophenols, indicating the potential for biocatalytic pathways in producing functionalized fluorophenols. nih.gov Cytochrome P450 enzymes can also be engineered to catalyze various reactions, including the synthesis of fluorinated compounds under mild conditions. nih.gov

Improved Atom Economy: One-pot reactions and tandem processes are designed to reduce the number of synthetic steps, minimizing waste and resource consumption. The borylation of phenols using sulfuryl fluoride followed by a palladium-catalyzed deoxygenative borylation is an example of such an efficient process. rsc.org

Solvent Choice: Optimizing solvent systems can dramatically improve reaction yields and reduce environmental harm. In some electrophilic fluorination reactions, replacing standard solvents with mixtures like perfluorodecalin (B110024) and dichloromethane (B109758) has led to significant improvements. dovepress.com

The following table compares traditional and green approaches to fluorinated phenol synthesis.

| Principle | Traditional Method | Green Chemistry Approach | Benefit |

| Fluorinating Agent | Often involves hazardous reagents like anhydrous HF. dur.ac.uk | Use of solid fluoride sources (e.g., KF) or milder reagents. dovepress.comrsc.org | Increased safety and easier handling. dovepress.comrsc.org |

| Catalysis | Stoichiometric reagents, heavy metals. | Biocatalysis (enzymes, whole cells), recyclable catalysts. nih.govnih.gov | High selectivity, mild conditions, reduced waste. nih.gov |

| Solvents | Use of volatile organic compounds (VOCs). | Aqueous media, solvent-free systems, or recyclable solvents. dovepress.comnih.gov | Reduced environmental pollution and health hazards. dovepress.com |

| Process | Multi-step synthesis with isolation of intermediates. | One-pot reactions, tandem catalysis. rsc.org | Improved efficiency, reduced waste and energy consumption. rsc.org |

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound structure serves as a versatile scaffold for the synthesis of more complex molecules through reactions targeting the phenolic hydroxyl group, the aromatic ring, and the substituents.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification due to its reactivity.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This typically involves deprotonating the phenol with a base (e.g., potassium carbonate) followed by reaction with an alkyl halide. mdpi.commdpi.com

Esterification: Esters can be formed by reacting the phenol with acyl chlorides or acid anhydrides. Derivatization with reagents like isopropyl chloroformate has been used to prepare phenol esters for analysis. researchgate.net

Oxidation: The phenolic group can be oxidized to form quinone derivatives using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) under acidic conditions.

Borylation: The hydroxyl group can be activated with sulfuryl fluoride to form an aryl fluorosulfonate, which can then undergo a palladium-catalyzed borylation to yield an aryl boronic ester, a key intermediate in cross-coupling reactions. rsc.org

The table below outlines common modifications of the phenolic hydroxyl group.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) mdpi.commdpi.com | Aryl ether |

| Esterification | Acyl chloride, Isopropyl chloroformate researchgate.net | Aryl ester |

| Oxidation | KMnO₄, CrO₃ | Quinone |

| Borylation | Sulfuryl fluoride, Bis(pinacolato)diboron, Pd catalyst rsc.org | Aryl boronic ester |

Reactions at the Ethyl and Fluoro Substituents

The ethyl and fluoro groups also offer sites for functionalization, although their reactivity differs significantly.

Ethyl Group: The ethyl group is generally less reactive than the hydroxyl group. However, the benzylic protons (on the carbon attached to the aromatic ring) can be targeted for radical reactions, such as halogenation or oxidation, under specific conditions.

Fluoro Substituent: The fluorine atom is a poor leaving group in nucleophilic aromatic substitution (SNAr). However, its strong electron-withdrawing nature activates the aromatic ring, making substitution at other positions more favorable. core.ac.uk While direct displacement of the fluorine is difficult, it is not impossible under harsh conditions or with very strong nucleophiles. libretexts.org The presence and position of the fluorine atom can also direct electrophilic substitution to other sites on the aromatic ring.

Synthesis of Poly-substituted and Heterocyclic-fused Phenol Derivatives

This compound is a valuable starting material for building more elaborate molecular architectures, including poly-substituted aromatics and fused heterocyclic systems.

Synthesis of Poly-substituted Derivatives: Further substitutions on the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing hydroxyl, ethyl, and fluoro groups will determine the position of the new substituent.

Synthesis of Fused Heterocycles: The phenol scaffold can be annulated to form various heterocyclic rings, which is a common strategy in medicinal chemistry.

Chromenes: Fluorinated phenols can be used to synthesize chromene derivatives. For example, 2-nitro-5-fluorophenol is a precursor in the synthesis of 5-alkoxy-2H-chromen-8-amines. mdpi.com

Schiff Bases and aza-Heterocycles: Fluorinated phenols can react with amino-pyridines to form Schiff bases, which are versatile intermediates for creating other heterocyclic compounds. frontiersin.org

Thiadiazoles: N-(o-fluorophenoxyacetyl)thioureas, synthesized from fluorophenols, can undergo oxidative cyclization to form fused 2H-1,2,4-thiadiazolo[2,3-a]pyrimidine derivatives. researchgate.net

Indoles and Pyrazoles: Substituted phenols can be converted into intermediates suitable for constructing fused indole (B1671886) or pyrazole (B372694) rings, as demonstrated in the synthesis of analogues of the natural product totarol. nih.gov

Benzyne-Mediated Cyclization: Advanced methods like benzyne-mediated cyclization can be employed to construct N-heterocycles fused to a highly substituted benzene ring, starting from appropriate phenol derivatives. jst.go.jp

This table provides examples of heterocyclic systems that can be synthesized from phenol precursors.

| Heterocyclic System | Synthetic Approach | Precursor Example |

| Chromenes | Claisen rearrangement followed by cyclization mdpi.com | 2-nitro-5-fluorophenol mdpi.com |

| Fused Pyrimidines | Oxidative cyclization of acylthioureas researchgate.net | o-fluorophenoxyacetylthiourea researchgate.net |

| Fused Indoles | Fischer indole synthesis on a ketone intermediate nih.gov | Ketone derivative of a phenol nih.gov |

| Fused N-Heterocycles | Benzyne-mediated cyclization/functionalization cascade jst.go.jp | Halogenated indoline (B122111) derivatives (from phenols) jst.go.jp |

Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 5 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the hydrogen, carbon, and fluorine atomic frameworks.

Proton and carbon NMR spectra provide fundamental information about the number and type of hydrogen and carbon atoms in a molecule.

The ¹H NMR spectrum of 2-Ethyl-5-fluorophenol is expected to show distinct signals for the phenolic hydroxyl proton, the aromatic protons, and the protons of the ethyl group. The hydroxyl (-OH) proton typically appears as a broad singlet, though its chemical shift can vary with concentration and solvent. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The aromatic region will be more complex due to spin-spin coupling between the protons and also with the fluorine atom. Three signals are expected for the three aromatic protons, with their multiplicity influenced by both ortho- and meta- H-H coupling and H-F coupling.

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. chemicalbook.com For this compound, eight distinct signals are anticipated: six for the aromatic carbons and two for the ethyl group carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom bonded to the hydroxyl group (C1) and the carbon bonded to the fluorine atom (C5) will show characteristic shifts. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF), which is invaluable for confirming assignments. jeol.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on standard substituent effects and data from analogous compounds. Actual experimental values may vary.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| -CH₂CH₃ | ~1.2 (triplet) | ~16 | |

| -CH₂CH₃ | ~2.6 (quartet) | ~22 | |

| Ar-H3 | ~6.8-7.2 | ~115 (doublet, JCF) | |

| Ar-H4 | ~6.7-7.0 | ~114 (doublet, JCF) | |

| Ar-H6 | ~6.8-7.1 | ~118 (doublet, JCF) | |

| Ar-C1-OH | - | ~154 (doublet, JCF) | |

| Ar-C2-Et | - | ~128 (doublet, JCF) | |

| Ar-C5-F | - | ~160 (doublet, JCF) | |

| -OH | Variable (broad singlet) | - |

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. icpms.cz It offers a wide range of chemical shifts that are extremely sensitive to the local electronic environment, making it an excellent tool for positional analysis and for detecting subtle structural changes. icpms.cz

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides direct information about the electronic effects of the hydroxyl and ethyl groups on the fluorine's environment. In studies of various fluorophenols, ¹⁹F NMR has been effectively used to identify metabolites in biodegradation pathways, demonstrating its power in distinguishing between different fluorinated aromatic species. nih.gov The coupling of the fluorine nucleus to adjacent protons (³JHF) would result in this resonance appearing as a multiplet, likely a triplet of doublets, in a ¹H-coupled ¹⁹F spectrum.

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of complex ¹H and ¹³C NMR spectra.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signals of the ethyl group's CH₂ and CH₃ to their corresponding ¹³C signals. It would also definitively link each aromatic proton signal to its respective aromatic carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. fiveable.me It is an excellent tool for identifying the presence of specific functional groups. libretexts.org

The IR spectrum of this compound is expected to display several characteristic absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear as stronger bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). libretexts.org

C=C Aromatic Stretch: Medium to weak intensity bands in the 1475-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring. uc.edu

C-F Stretch: A strong absorption band in the 1000-1250 cm⁻¹ region, indicative of the carbon-fluorine bond.

C-O Stretch: A strong band for the C-O stretching of the phenol (B47542) is expected around 1200-1260 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Phenol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic | C-H stretch | 3000 - 3100 | Medium to Weak |

| Ethyl Group | C-H stretch | 2850 - 2960 | Strong |

| Aromatic Ring | C=C stretch | 1475 - 1600 | Medium to Weak |

| Phenol | C-O stretch | 1200 - 1260 | Strong |

| Aryl Fluoride (B91410) | C-F stretch | 1000 - 1250 | Strong |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. mdpi.com While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that symmetric vibrations and non-polar bonds produce strong signals in Raman spectra.

For this compound, a Raman spectrum would provide a unique "molecular fingerprint". nih.govucl.ac.uk Key features would include a strong signal for the symmetric "breathing" mode of the aromatic ring. Other vibrations, such as the C-C stretching of the ethyl group and C-F bond vibrations, would also be visible. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification and structural analysis. bg.ac.rs

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (C₈H₉FO), the exact molecular weight is 140.157 g/mol . molport.comchemscene.com Electron ionization mass spectrometry (EI-MS) would provide detailed information about the molecule's stability and fragmentation pathways.

The fragmentation of this compound is dictated by its functional groups: a hydroxyl group, an ethyl substituent, and a fluorine atom on the aromatic ring. The molecular ion peak (M⁺) would be observed at m/z 140. The fragmentation pattern is anticipated to exhibit characteristics of ethyl-substituted phenols and fluorinated aromatic compounds. researchgate.netnist.gov

A primary fragmentation pathway for ethyl-substituted aromatic rings is the benzylic cleavage, involving the loss of a methyl radical (•CH₃) to form a highly stable fluorohydroxytropylium ion or a related resonance-stabilized cation. This would result in a prominent peak at m/z 125 (M-15). Subsequent fragmentation could involve the loss of carbon monoxide (CO), a characteristic fragmentation of phenols, leading to a fragment ion at m/z 97. Another possible, though generally less favorable, fragmentation is the loss of the entire ethyl group (•C₂H₅), yielding a fluorophenol radical cation at m/z 111. The presence of fluorine may also lead to the loss of a neutral hydrogen fluoride (HF) molecule, a process observed in the mass spectra of some fluorophenols. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula of Fragment | Fragmentation Pathway |

| 140 | Molecular Ion | [C₈H₉FO]⁺ | Ionization of parent molecule |

| 125 | [M-CH₃]⁺ | [C₇H₆FO]⁺ | Loss of a methyl radical from the ethyl group |

| 111 | [M-C₂H₅]⁺ | [C₆H₄FO]⁺ | Loss of an ethyl radical |

| 97 | [M-CH₃-CO]⁺ | [C₆H₆F]⁺ | Loss of carbon monoxide from the [M-CH₃]⁺ ion |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy orbitals. In aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the conjugated system of the benzene (B151609) ring.

The spectrum of phenol in a non-polar solvent typically shows two main absorption bands: a strong primary band (¹B₁ᵤ) around 210 nm and a weaker secondary band (¹B₂ᵤ) near 270 nm. The substitution on the benzene ring with a hydroxyl group (-OH), an ethyl group (-C₂H₅), and a fluorine atom (-F) influences the position (λmax) and intensity (ε) of these bands. The hydroxyl and ethyl groups are activating, electron-donating groups (auxochromes), which typically cause a bathochromic shift (red shift) to longer wavelengths and an increase in intensity. The fluorine atom, while highly electronegative, can also act as a weak auxochrome due to its lone pairs of electrons participating in resonance.

For the closely related compound 2-ethylphenol (B104991), UV/Visible spectra show absorption maxima around 272 nm and 278 nm. nist.gov It is expected that this compound would exhibit a similar spectrum, with π → π* transitions being the dominant electronic events. The precise λmax values would be dependent on the solvent used, as solvent polarity can influence the energy levels of the electronic states. For instance, in polar solvents, hydrogen bonding with the phenolic hydroxyl group can further shift the absorption bands. ekb.eg

Table 2: Typical Electronic Transitions for Phenolic Compounds

| Transition | Approximate Wavelength Range (nm) | Description |

| π → π* (Primary) | 200 - 230 | High-energy transition within the benzene ring |

| π → π* (Secondary) | 260 - 290 | Lower-energy transition, often showing fine structure |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org This technique would provide a complete picture of the molecular architecture of this compound in the solid state, including accurate bond lengths, bond angles, and torsion angles.

While a specific, publicly available crystal structure for this compound has not been identified in the reviewed literature, analysis of related fluorinated and phenolic compounds allows for a prediction of its key structural features. researchgate.netbohrium.com The analysis would reveal the planarity of the benzene ring and the conformation of the ethyl and hydroxyl substituents relative to the ring.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal lattice. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-O, C-F). |

| Bond Angles | The angles between adjacent bonds (e.g., C-C-C, C-O-H). |

| Torsion (Dihedral) Angles | The rotational conformation of substituents like the ethyl group. |

| Intermolecular Interactions | Distances and geometries of hydrogen bonds and other non-covalent contacts. |

Microwave Spectroscopy for Gas-Phase Conformational Analysis

Microwave spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. nih.gov It provides exceptionally precise information about molecular geometry and conformational preferences, free from the influence of intermolecular interactions present in the solid or liquid states. kent.edu

For this compound, two primary sources of conformational isomerism exist: the orientation of the hydroxyl proton relative to the ethyl group (syn or anti) and the rotation around the C(ring)-C(ethyl) bond. Studies on similar molecules like 2-fluorophenol (B130384) and 3-fluorophenol (B1196323) have successfully identified and characterized distinct conformers arising from the orientation of the OH group (cis and trans relative to the fluorine atom). umanitoba.cadntb.gov.ua

In the case of this compound, the ethyl group's rotation would likely lead to at least two stable conformers: one where the C-C bond of the ethyl group is in the plane of the ring (syn-planar or anti-planar relative to the OH group) and another where it is perpendicular. Microwave spectroscopy would be able to distinguish between these conformers, as they would have different moments of inertia and therefore distinct rotational spectra. nih.gov By analyzing the rotational constants (A, B, C) derived from the spectrum, a precise gas-phase structure can be determined. Furthermore, analysis of spectral splittings could provide information on the energy barriers to internal rotation of the ethyl group.

Table 4: Potential Conformers of this compound for Microwave Spectroscopy Study

| Conformer | Description | Expected Outcome from MW Spectroscopy |

| Syn-Planar | O-H bond is syn to the ethyl group; ethyl C-C bond is in the plane of the ring. | Unique set of rotational constants (A, B, C). |

| Anti-Planar | O-H bond is anti to the ethyl group; ethyl C-C bond is in the plane of the ring. | A different, unique set of rotational constants (A, B, C). |

| Perpendicular | Ethyl group is rotated out of the plane of the ring. | A third unique set of rotational constants (A, B, C). |

Computational and Theoretical Investigations of 2 Ethyl 5 Fluorophenol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 2-ethyl-5-fluorophenol, these calculations offer a microscopic view of its geometric and electronic nature.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry, electronic properties, and conformational preferences of molecules like this compound.

The molecular structure of this compound consists of a phenol (B47542) ring substituted with an ethyl group at position 2 and a fluorine atom at position 5. molport.com DFT calculations, often using functionals like B3LYP or CAM-B3LYP with basis sets such as 6-311++G(d,p), are used to predict the most stable geometric arrangement of the atoms. nih.govresearchgate.net These calculations help in determining bond lengths, bond angles, and dihedral angles. For instance, in related phenol derivatives, the O-H bond length is typically around 0.96 Å, and the C-O bond length is approximately 1.36 Å. The aromatic carbon atoms exhibit sp² hybridization, which maintains the planarity of the benzene (B151609) ring.

The electronic structure is significantly influenced by the substituents. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can affect the electron density distribution within the aromatic ring and influence the acidity of the phenolic hydroxyl group. The ethyl group, on the other hand, is an electron-donating group. The interplay of these electronic effects governs the molecule's reactivity and intermolecular interactions. Computational analyses provide values for properties like the topological polar surface area (TPSA), which for this compound is calculated to be 20.23 Ų, and the logarithm of the octanol-water partition coefficient (LogP), estimated at 2.0937. chemscene.com These parameters are crucial for understanding the molecule's solubility and potential for crossing biological membranes.

Conformational analysis of this compound involves studying the different spatial arrangements of the ethyl and hydroxyl groups. The rotation around the C-C bond of the ethyl group and the C-O bond of the hydroxyl group leads to different conformers. DFT calculations can predict the relative energies of these conformers, identifying the most stable ones. mdpi.com For similar fluorophenols, studies have identified cis and trans conformers based on the orientation of the hydroxyl group relative to the fluorine atom, with their energy differences being small enough for both to be present at room temperature. dntb.gov.ua

Table 1: Computed Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 140.15 g/mol | PubChem 2.1 |

| XLogP3 | 2.5 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 1 | Cactvs 3.4.6.11 |

| Topological Polar Surface Area | 20.2 Ų | Cactvs 3.4.6.11 |

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other computational methods are also utilized to explore the electronic properties of this compound. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide highly accurate results by solving the Schrödinger equation without empirical parameters. researchgate.net These methods are valuable for benchmarking the results from DFT and for obtaining precise values for electronic properties, although they are computationally more demanding. researchgate.net For instance, ab initio calculations have been used to investigate intramolecular hydrogen bonding in fluorophenols. researchgate.net

Semi-empirical methods, like PM6, offer a faster, though less accurate, alternative for calculating electronic properties. peerj.com These methods use parameters derived from experimental data to simplify the calculations, making them suitable for high-throughput screening of large numbers of molecules. peerj.com They can be used to predict properties like pKa values and to perform initial conformational searches before more rigorous methods are applied. peerj.com

Analysis of Tautomeric Equilibria and Stability

Tautomerism is a key consideration for phenols, which can potentially exist in equilibrium with their keto tautomers. For this compound, this would involve the migration of the hydroxyl proton to a carbon atom on the aromatic ring, forming a dienone structure. iku.edu.tr Computational methods, particularly DFT, are instrumental in evaluating the relative stabilities of these tautomers. By calculating the Gibbs free energies of the phenol and its corresponding keto tautomers, the equilibrium constant for the tautomerization can be determined. acs.org

For most simple phenols, the aromatic phenol form is significantly more stable than the non-aromatic keto form due to the large stabilization energy of the aromatic ring. nih.gov However, substituents can influence this equilibrium. While specific studies on this compound are not widely available, research on related fluorinated phenols and thiophenols indicates that the phenolic form is overwhelmingly favored. iku.edu.tr For example, in a study of (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol, the enol (phenolic) form was found to be more stable than the keto form, with a calculated tautomeric equilibrium constant of 3.85 × 10⁻⁴ at 298.15 K. acs.org

Spectroscopic Property Prediction and Validation

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. By simulating spectra, researchers can validate experimental findings and gain deeper insights into the molecular structure and bonding.

Computational Chemical Shift Predictions (e.g., DFT-based)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT-based methods can accurately predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net

For this compound, predicting the ¹⁹F NMR chemical shift is of particular interest. The chemical shift of fluorine is highly sensitive to its electronic environment. researchgate.net Computational models can help in assigning the observed signals and understanding the electronic effects of the ethyl and hydroxyl groups on the fluorine atom. chemrxiv.org Similarly, ¹H and ¹³C chemical shifts can be calculated to aid in the complete assignment of the NMR spectra. mdpi.com Previous studies on similar compounds have shown good agreement between DFT-predicted and experimental chemical shifts. researchgate.net

Simulation of Vibrational and Electronic Spectra

Electronic spectra, obtained from UV-Vis spectroscopy, reveal information about the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) is the most common method for simulating electronic absorption spectra. acs.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For phenolic compounds, the spectra are characterized by π → π* transitions within the aromatic ring. The positions of these bands are sensitive to the substituents and the solvent environment. bohrium.com TD-DFT calculations can model these effects and help in the interpretation of the experimental UV-Vis spectra. researchgate.net

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a powerful tool to observe the time-dependent behavior of this compound, revealing crucial information about its intermolecular forces and the influence of its environment.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The intermolecular interactions of this compound are critical in determining its physical and chemical properties. The presence of a hydroxyl group and a fluorine atom facilitates various non-covalent interactions.

Hydrogen Bonding: The hydroxyl (-OH) group in this compound acts as both a hydrogen bond donor and acceptor. nih.gov This capability is fundamental to its interaction with other molecules, including self-association. Computational studies on similar fluorophenol derivatives have shown that intramolecular hydrogen bonding between the hydroxyl hydrogen and the fluorine atom can occur, though it is generally considered weak. acs.org In some fluorophenol systems, the formation of an intramolecular hydrogen bond can lead to changes in molecular geometry, such as the lengthening of the C-F and O-H bonds. acs.org However, other studies suggest that for compounds like 2-fluorophenol (B130384), a strong intramolecular hydrogen bond is not formed, and the preference for the cis conformation is due to reduced repulsion forces rather than an attractive hydrogen bond. conicet.gov.ar In the context of intermolecular interactions, the hydroxyl group's ability to form hydrogen bonds is a dominant factor in its interactions with polar solvents and other molecules. researchgate.net

Halogen Bonding: The fluorine atom in this compound can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site. acs.org While fluorine is the least polarizable of the halogens, its electronegativity can create a positive region of electrostatic potential (a σ-hole) on the extension of the C-F bond, allowing it to act as a halogen bond donor. acs.org The strength of this interaction increases from fluorine to iodine. acs.org Halogen bonding can play a significant role in the supramolecular assembly and crystal engineering of halogenated compounds. iucr.org In related compounds, halogen atoms have been shown to enhance binding affinity to molecular targets. smolecule.com

A summary of key intermolecular interactions involving functional groups present in this compound is presented below:

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | Hydroxyl (-OH) group | Oxygen or other electronegative atoms | Influences solubility, boiling point, and molecular aggregation. researchgate.net |

| Halogen Bond | Fluorine (C-F) | Nucleophilic sites (e.g., lone pairs) | Contributes to crystal packing and molecular recognition. acs.orgiucr.org |

| π-π Stacking | Aromatic ring | Another aromatic ring | Affects conformation and intermolecular assembly. |

| van der Waals | Entire molecule | Other molecules | General attractive and repulsive forces influencing molecular packing. |

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can significantly impact the conformational preferences and reactivity of this compound. Solvents can stabilize different conformers and influence the energy barriers of chemical reactions.

The conformation of this compound is influenced by the rotatable bond of the ethyl group. nih.gov The polarity of the solvent can affect the conformational equilibrium. For instance, studies on similar molecules like fluorophenyl ethers have shown that the conformational behavior may not be significantly altered when moving from a nonpolar solvent like carbon disulfide to a polar one like acetone. cdnsciencepub.com However, in many cases, polar solvents can stabilize more polar conformers.

Solvent effects on reactivity are also a critical area of study. The rate of a reaction can be highly dependent on the solvent's ability to solvate reactants, transition states, and products. weebly.com For phenolic compounds, the solvent's ability to participate in hydrogen bonding can influence reaction kinetics. researchgate.net For example, the rate of hydrogen atom abstraction from phenols can be affected by the solvent's hydrogen bond accepting ability. acs.org In reactions involving charged intermediates, the dielectric constant of the solvent plays a crucial role in stabilizing these species. acs.org The choice of solvent is therefore a key parameter in controlling the outcome and rate of chemical transformations involving this compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.govecetoc.org These models are essential for predicting the behavior of new or untested compounds. conicet.gov.ar

For phenolic compounds, QSAR models have been developed to predict various activities, including toxicity and antioxidant capacity. ajrconline.orgajrconline.org These models typically use a range of molecular descriptors that quantify different aspects of the molecule's structure, such as hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric parameters. umich.edu The development of a robust QSAR/QSPR model involves several key steps: data set selection, calculation of molecular descriptors, feature selection, model building using statistical methods like multiple linear regression, and rigorous validation. nih.govnih.gov

The predictive power of these models is assessed through internal and external validation techniques. nih.govmdpi.com For this compound, QSPR models could be developed to predict properties like boiling point, solubility, and partition coefficient based on its structural features. Similarly, QSAR models could predict its potential biological activities by comparing its descriptors to those of a training set of related compounds with known activities. acs.org

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them.

For reactions involving phenols, such as electrophilic aromatic substitution, computational methods can provide detailed insights into the reaction pathway. For example, in Friedel-Crafts acylation, theoretical studies can model the formation of the acylium ion intermediate and the subsequent attack on the aromatic ring. rsc.org The analysis of the transition state structure provides information about the geometry and energy of the highest point on the reaction coordinate, which determines the reaction rate. iku.edu.tr

Computational studies on fluorophenol derivatives have investigated reactions like HF elimination upon photoionization, predicting reaction barriers and exothermicities. researchgate.net Similarly, the mechanisms of biotransformation, such as hydroxylation by enzymes, can be studied. For instance, the conversion of monofluorophenols by Rhodococcus opacus has been shown to proceed through catechol and pyrogallol (B1678534) intermediates, indicating successive ortho-hydroxylation steps. nih.gov Theoretical modeling of these enzymatic reactions can help understand the role of the enzyme's active site and the factors controlling regioselectivity.

Furthermore, nucleophilic aromatic substitution reactions, which are generally difficult for simple aryl halides, can be activated by certain substituents. libretexts.org Computational analysis can clarify the mechanism, which often involves the formation of a Meisenheimer complex intermediate. libretexts.org By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism for this compound can be achieved. nih.gov

Bioremediation and Environmental Fate of Fluorinated Phenols

Microbial Degradation Pathways of Halophenols

Microorganisms have evolved diverse and sophisticated enzymatic systems to break down halogenated phenols, including their fluorinated analogues. These pathways typically involve initial transformation steps that prepare the aromatic ring for cleavage and subsequent metabolism.

Several microorganisms have been identified for their capacity to degrade fluorinated phenols. The Gram-positive bacterium Rhodococcus opacus has been shown to catalyze the preferential oxidative dehalogenation of 2-fluorophenols. oup.comoup.com This process is facilitated by a phenol (B47542) hydroxylase enzyme. oup.com

The brown-rot fungus Gloeophyllum striatum employs an extracellular Fenton-type mechanism to degrade 2-fluorophenol (B130384). nih.gov This process involves the generation of highly reactive hydroxyl radicals that non-specifically attack the aromatic ring. nih.govnih.gov

The Gram-positive soil bacterium Arthrobacter sp. strain IF1 is capable of utilizing 4-fluorophenol (B42351) as its sole source of carbon and energy. nih.govnih.govrug.nl This bacterium can mineralize 4-fluorophenol at concentrations up to 5 mM, with a stoichiometric release of fluoride (B91410) ions, indicating complete degradation without the formation of halogenated byproducts. nih.govrug.nl

| Microorganism | Target Halophenol(s) | Key Degradation Feature |

| Rhodococcus opacus 1G | 2-Fluorophenols, 2-Chlorophenols | Preferential oxidative dehalogenation catalyzed by phenol hydroxylase. oup.comoup.com |

| Gloeophyllum striatum | 2-Fluorophenol | Extracellular degradation via a Fenton-type mechanism involving hydroxyl radicals. nih.gov |

| Arthrobacter sp. strain IF1 | 4-Fluorophenol | Mineralization as a sole carbon and energy source, initiated by a monooxygenase. nih.govnih.govrug.nl |

The initial and critical steps in the aerobic microbial degradation of fluorophenols are hydroxylation and defluorination. Hydroxylation, the addition of a hydroxyl group to the aromatic ring, is often catalyzed by monooxygenase or hydroxylase enzymes. This step increases the reactivity of the compound and prepares it for ring cleavage. researchgate.netnih.gov

In many bacteria, the degradation of halophenols proceeds through the formation of halocatechols. oup.com For instance, Rhodococcus opacus utilizes a phenol hydroxylase to convert 2-fluorophenol through oxidative defluorination. oup.com This involves the replacement of a fluorine atom with a hydroxyl group.

The degradation of 4-fluorophenol by Arthrobacter sp. strain IF1 is initiated by a monooxygenase that converts it to benzoquinone, which is then reduced to hydroquinone (B1673460). nih.govnih.gov This pathway differs from the catechol-mediated pathways observed in other bacteria.

Defluorination can occur at different stages of the degradation pathway. In some cases, it is an early step, as seen with the oxidative dehalogenation by Rhodococcus opacus. oup.com In other pathways, the fluorine substituent may be removed after the aromatic ring has been cleaved. researchgate.net The stability of the carbon-fluorine bond makes defluorination a challenging step in the biodegradation process. nih.gov

The elucidation of microbial degradation pathways relies heavily on the identification of intermediate metabolites. Various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), are employed for this purpose. nih.govasm.org

During the degradation of 2-fluorophenol by the fungus Gloeophyllum striatum, two primary metabolites have been identified: 3-fluorocatechol and catechol . nih.govresearchgate.net The formation of catechol indicates that defluorination occurs during the degradation process. nih.gov

In the degradation of 4-fluorophenol by Arthrobacter sp. strain IF1, hydroquinone accumulates as an intermediate product. nih.govnih.gov This hydroquinone is further metabolized to hydroxyquinol , which then enters the beta-ketoadipic acid pathway. nih.govnih.gov

Studies using the yeast-like fungus Exophiala jeanselmei have shown that the conversion of 2-fluorophenol results in the formation of 3-fluorocatechol and 2-fluoromuconate , with the subsequent release of fluoride ions, indicating biodehalogenation has occurred. asm.org

| Original Compound | Microorganism | Identified Metabolites |

| 2-Fluorophenol | Gloeophyllum striatum | 3-Fluorocatechol, Catechol nih.govresearchgate.net |

| 4-Fluorophenol | Arthrobacter sp. strain IF1 | Hydroquinone, Hydroxyquinol nih.govnih.gov |

| 2-Fluorophenol | Exophiala jeanselmei | 3-Fluorocatechol, 2-Fluoromuconate, Fluoride ions asm.org |

Enzymatic Bioconversion and Glycosylation Processes

Beyond complete degradation, enzymatic processes can be used to detoxify and derivatize fluorinated phenols through bioconversion. Glycosylation, the attachment of a sugar moiety, is one such significant biotransformation process.

The marine microalga Amphidinium crassum has demonstrated the ability to glycosylate fluorophenols. nih.gov When cultured with 2-, 3-, and 4-fluorophenols, this microalga converts them into their corresponding β-D-glucosides. nih.gov The highest yield of glycosylation was observed with 2-fluorophenol. nih.gov Immobilization of A. crassum cells in a sodium alginate gel has been shown to improve the yield of these β-D-glucosides compared to planktonic cells. nih.gov This process is a promising method for the detoxification of fluorophenols, converting them into more stable and potentially less toxic glycosides. nih.gov

| Substrate | Product | Yield (Immobilized A. crassum) |

| 2-Fluorophenol | 2-Fluorophenyl β-D-glucoside | 140 µg/g cells nih.gov |

| 3-Fluorophenol (B1196323) | 3-Fluorophenyl β-D-glucoside | 60 µg/g cells nih.gov |

| 4-Fluorophenol | 4-Fluorophenyl β-D-glucoside | 100 µg/g cells nih.gov |

The enzymatic conversion of fluorophenols into their glycosides represents a form of biocatalysis for detoxification. nih.gov This process, as demonstrated by Amphidinium crassum, effectively transforms environmentally toxic fluorophenols into more stable derivatives. nih.gov The use of immobilized cells offers advantages for practical applications, as the biocatalyst can be easily recovered and reused. nih.gov Studies have shown that immobilized A. crassum cells can maintain their potential for glucosylation of fluorophenols for multiple batches. nih.gov This highlights the potential of using biocatalytic systems for the remediation of environments contaminated with fluorophenols.

Environmental Persistence and Transport Mechanisms of Fluorinated Aromatic Compounds

The environmental fate of fluorinated aromatic compounds, including substituted fluorophenols, is dictated by a combination of their inherent chemical stability and their interactions with various environmental compartments. The strength of the carbon-fluorine (C-F) bond imparts significant resistance to degradation, leading to their persistence. acs.orgnih.gov Many of these compounds are synthetic, with few natural counterparts, and their stability contributes to their characterization as "forever chemicals". acs.orgnih.gov Their transport and longevity in the environment are governed by mechanisms such as sorption to soil and sediment, movement in water, and atmospheric distribution, as well as their susceptibility to biotic and abiotic degradation processes.

Persistence and Degradation

Fluorinated organic compounds are generally characterized by high resistance to environmental degradation. nih.gov This persistence is a direct result of the high energy of the C-F bond, which makes these molecules recalcitrant to both biological and chemical breakdown. dioxin20xx.org However, under specific conditions, biodegradation of some fluorinated phenols can occur.

Research on mono-fluorophenols has demonstrated that acclimated activated sludge can effectively degrade them. nih.gov The process typically involves an initial hydroxylation to form a fluorocatechol, followed by enzymatic ring cleavage. nih.gov The position of the fluorine atom on the phenol ring influences the rate of degradation. nih.gov Studies have shown that the aerobic biodegradability of mono-fluorophenols follows the order: 4-fluorophenol > 3-fluorophenol > 2-fluorophenol. nih.gov This difference is attributed to varying octanol/water partition coefficients and steric parameters among the isomers. nih.gov

Table 1: Aerobic Biodegradation of Mono-fluorophenols by Acclimated Activated Sludge

| Compound | Initial Concentration (mg/L) | Degradation Time (h) | Fluoride Anion Release (%) |

|---|---|---|---|

| 2-fluorophenol | 50 | 15 | 99.26 |

| 3-fluorophenol | 100 | 16 | 99.85 |

| 4-fluorophenol | 100 | 16 | 99.91 |

Abiotic degradation can also play a role, particularly in the atmosphere. Phenol, the parent compound, is degraded relatively quickly in the air through reactions with photochemically produced hydroxyl radicals, with an estimated half-life of 14.6 hours. cdc.gov While fluorination increases stability, similar photo-oxidation processes are a potential, albeit slower, degradation pathway for fluorinated phenols in the atmosphere and in sunlit surface waters. cdc.gov

Transport Mechanisms

The movement of fluorinated aromatic compounds through the environment is complex, involving partitioning between soil, water, and air.

Sorption in Soil and Sediment:

The primary mechanism governing the transport of phenolic compounds in soil and sediments is sorption. geology.cz This process is influenced by several factors, including the organic matter content of the sorbent, pH, and the hydrophobicity of the compound. nih.govnih.gov For ionizable compounds like fluorophenols, environmental pH is critical as it determines whether the molecule is in its neutral form or as an anion, which significantly affects its interaction with soil particles. nih.govnih.gov

Studies on chlorophenols, which serve as useful analogs, show that sorption intensity generally increases with higher organic matter content and decreases with rising pH. nih.gov The interactions are not solely based on hydrophobic partitioning; specific polar interactions also contribute significantly. nih.gov In some cases, particularly in sorbents with low organic content, the mineral surfaces of soil and sediment can play a dominant role in the sorption process. nih.gov The sorption behavior is often described using Freundlich isotherm coefficients (Kf) and organic-matter sorption coefficients (log Kom). nih.gov

Table 2: Comparative Sorption Coefficients for Trichlorophenol in Different Environmental Sorbents

| Sorbent Type | Compound | Average Kf (Freundlich Coefficient) | Average log Kom (Organic-Matter Sorption Coefficient) |

|---|---|---|---|

| Topsoils | 2,4,6-trichlorophenol | High | High |

| Aquifer Sediments | 2,4,6-trichlorophenol | Intermediate | Intermediate |

| Marine Sediments | 2,4,6-trichlorophenol | Low | Low |

Transport in Water and Air:

Once in the aqueous phase, the transport of fluorinated phenols is affected by their water solubility and potential for volatilization. For phenol itself, volatilization from water is not considered a significant transport mechanism. cdc.gov However, fluorinated compounds can exhibit higher vapor pressures than their hydrocarbon counterparts, which could increase the potential for atmospheric transport. dioxin20xx.org Furthermore, some fluorinated compounds have been shown to concentrate in surface foam, suggesting that transport via marine aerosol could be an important mechanism for long-range distribution. dioxin20xx.orgresearchgate.net In the atmosphere, their persistence is limited by degradation from hydroxyl radicals, though this process is slower than for non-fluorinated phenols. cdc.gov The potential for leaching from soil into groundwater exists if biodegradation is slow. cdc.gov

Advanced Applications and Research Frontiers of 2 Ethyl 5 Fluorophenol and Its Derivatives

Role as Synthetic Intermediates in Complex Organic Molecule Synthesis

The reactivity of the aromatic ring, influenced by the interplay of the activating hydroxyl and ethyl groups and the deactivating yet directing fluorine atom, makes 2-Ethyl-5-fluorophenol a valuable building block in multi-step organic synthesis. The hydroxyl group can be readily converted into an ether or ester, or it can direct electrophilic substitution to specific positions on the ring. The fluorine atom, in addition to modifying the electronic properties of the molecule, can also serve as a site for nucleophilic aromatic substitution under certain conditions. This versatility allows for the construction of a wide array of more complex molecular structures.

Building Blocks for Agrochemicals and Specialty Chemicals

In the agrochemical sector, the introduction of fluorine into active ingredients is a well-established strategy for enhancing efficacy, metabolic stability, and bioavailability. Fluorinated phenols, including structures analogous to this compound, are key precursors in the synthesis of novel herbicides, fungicides, and insecticides. The presence of the fluorine atom can significantly increase the biological activity of a compound by altering its binding affinity to target enzymes or receptors and by blocking sites of metabolic degradation.

The synthesis of complex agrochemicals often involves the strategic assembly of different molecular fragments. This compound can serve as a crucial starting material or intermediate in these synthetic pathways. For instance, the phenolic hydroxyl group can be used as a handle to connect to other parts of the target molecule through ether or ester linkages. The aromatic ring itself can undergo various substitution reactions to introduce additional functional groups necessary for biological activity. The Claisen rearrangement of allyl aryl ethers derived from substituted phenols is a classic example of a carbon-carbon bond-forming reaction that can be utilized to build complexity from simple phenolic precursors.

| Potential Agrochemical Class | Synthetic Utility of this compound Moiety | Key Structural Contribution |

| Herbicides | Precursor to phenoxy herbicides | The fluorinated phenoxy group can enhance binding to target plant enzymes. |

| Fungicides | Building block for strobilurin analogues | The fluorinated aromatic ring can improve metabolic stability. |

| Insecticides | Intermediate for neonicotinoid derivatives | The overall molecular structure can be fine-tuned for optimal insecticidal activity. |

Precursors for Pharmaceuticals and Bioactive Compounds

The pharmaceutical industry extensively utilizes fluorine chemistry to improve the pharmacological profiles of drug candidates. The introduction of fluorine can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated phenols are important intermediates in the synthesis of a wide range of pharmaceuticals. For example, related compounds like 2-Amino-5-fluorophenol are used as starting materials for the synthesis of fluoroquinolones and aminoglycosides.

While specific examples for this compound are not extensively documented in publicly available research, its structural motifs are present in various bioactive molecules. The general synthetic strategies employed for other fluorinated phenols are applicable. The hydroxyl group can be a key attachment point for building more complex drug-like molecules. The ethyl group can provide a desirable lipophilic character, and the fluorine atom can modulate the electronic environment and metabolic fate of the final compound.

| Therapeutic Area | Potential Role of this compound Derivatives | Rationale |

| CNS Disorders | Synthesis of novel receptor modulators | The fluorinated phenyl ring can enhance blood-brain barrier penetration. |

| Oncology | Precursors for kinase inhibitors | The specific substitution pattern can be optimized for selective binding to kinase active sites. |

| Infectious Diseases | Building blocks for new antibacterial or antiviral agents | Fluorine can block metabolic pathways in pathogens, enhancing drug efficacy. |

Materials Science Applications of Fluorinated Phenolic Compounds

The unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical inertness, and low surface energy, make fluorinated compounds highly valuable in materials science. Fluorinated phenols, as precursors to polymers and other advanced materials, play a significant role in this field.

Development of Functional Polymers and High-Performance Materials

Fluoropolymers are a class of polymers renowned for their exceptional properties, including high resistance to solvents, acids, and bases. The incorporation of fluorinated phenolic monomers into polymer backbones can lead to materials with enhanced thermal stability, improved chemical resistance, and desirable dielectric properties. For instance, fluorinated polyurethanes, synthesized from fluorinated diols or isocyanates, exhibit high thermal stability and excellent chemical resistance.

This compound could potentially be used as a monomer or a modifying agent in the synthesis of high-performance polymers such as polycarbonates, polyesters, and epoxy resins. The phenolic hydroxyl group provides a reactive site for polymerization reactions. The presence of the fluorine atom in the resulting polymer would be expected to impart properties such as hydrophobicity, reduced flammability, and enhanced thermal and oxidative stability.

| Polymer Class | Potential Role of this compound | Anticipated Property Enhancement |

| Polycarbonates | Monomer in polymerization with phosgene or its derivatives | Increased thermal stability and chemical resistance. |

| Polyesters | Monomer in polycondensation with dicarboxylic acids | Improved hydrophobicity and lower surface energy. |

| Epoxy Resins | Modifying agent for epoxy formulations | Enhanced flame retardancy and dielectric properties. |

Optoelectronic and Liquid Crystal Applications

Fluorinated organic materials are of great interest for electronic and optoelectronic applications due to the influence of the highly electronegative fluorine atom on the electronic properties of the molecule. The introduction of fluorine can lower both the HOMO and LUMO energy levels of a conjugated system, which can facilitate electron injection and improve the stability of organic electronic devices.

In the field of liquid crystals, fluorinated compounds are widely used to control properties such as dielectric anisotropy, viscosity, and mesophase behavior. The strong dipole moment of the C-F bond can be strategically utilized to design liquid crystal molecules with either positive or negative dielectric anisotropy, a key parameter for different types of liquid crystal displays. While direct applications of this compound in this area are not established, its fluorinated aromatic structure makes it a potential building block for the synthesis of novel liquid crystalline materials.

| Application Area | Potential Utility of this compound Derivatives | Key Property Contribution |

| Organic Light-Emitting Diodes (OLEDs) | Building block for host or emissive materials | Modification of HOMO/LUMO levels for improved charge injection and transport. |

| Organic Field-Effect Transistors (OFETs) | Precursor for organic semiconductors | Enhanced stability and potential for n-type or ambipolar behavior. |

| Liquid Crystal Displays (LCDs) | Component of liquid crystal mixtures | Control of dielectric anisotropy and other physical properties. |

Chemical Biology and Biochemical Probe Development

The unique properties of fluorine also make it a valuable tool in chemical biology and for the development of biochemical probes. The fluorine-19 (¹⁹F) nucleus has a nuclear spin of 1/2 and is 100% naturally abundant, making it an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy and magnetic resonance imaging (MRI).

The development of fluorinated probes for ¹⁹F MRI is an active area of research, as there is no natural ¹⁹F background in biological systems, allowing for highly specific imaging. Derivatives of this compound could potentially be developed into ¹⁹F MRI contrast agents. By attaching this fluorinated moiety to a larger molecule that targets a specific biological process or entity, it may be possible to visualize that target in vivo.

Furthermore, the introduction of fluorine can modulate the fluorescence properties of a molecule. Fluorinated fluorophores can exhibit improved photostability and quantum yields. By designing molecules where the fluorescence is sensitive to the local environment, such as pH or the presence of specific ions or enzymes, fluorinated phenols can be developed into sensitive biochemical probes. For example, the acidity of a phenolic hydroxyl group can be tuned by the number and position of fluorine substituents, making them useful as pH-sensitive fluorescent probes.

| Probe Type | Potential Application of this compound Derivatives | Principle |

| ¹⁹F MRI Contrast Agent | Imaging of specific biological targets | The ¹⁹F signal provides a unique and background-free imaging channel. |

| Fluorescent pH Probe | Monitoring pH changes in cellular compartments | The fluorescence of the probe is dependent on the protonation state of the phenolic hydroxyl group. |

| Enzyme-Activated Probe | Detecting specific enzyme activity | An enzyme-cleavable group attached to the phenol (B47542) masks its fluorescence, which is turned on by enzymatic activity. |

Studies on Enzyme Inhibition and Protein-Ligand Interactions

While specific studies focusing exclusively on this compound in enzyme inhibition are not extensively documented in publicly available literature, the broader class of fluorinated phenols and their derivatives are recognized for their potential to interact with and inhibit various enzymes. The introduction of fluorine and ethyl groups onto the phenol scaffold can significantly influence its electronic properties and steric profile, thereby affecting its binding affinity and selectivity for enzyme active sites.